6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a halogenated picolinamide scaffold critical for systematic fluoro-scanning at the pyridine 6-position. The C–F bond (BDE ~485 kJ/mol) provides metabolic stability superior to 6-Cl analogs while the N-methyl carboxamide optimizes hydrogen-bonding capacity for target engagement. Procure alongside 6-H and 6-Cl analogs to build a complete halogen-scanning SAR dataset for PARP1 or 11β-HSD1 programs. The dihydrochloride salt (CAS 2589531-86-0) is recommended for aqueous-based co-crystallization trials without DMSO interference.

Molecular Formula C11H15FN4O
Molecular Weight 238.26 g/mol
Cat. No. B13909260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide
Molecular FormulaC11H15FN4O
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F
InChIInChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)
InChIKeyLISHANRLWVHJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide – Procurement-Ready Physicochemical and Structural Profile for Early-Stage Drug Discovery


6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide (CAS 2589531-50-8) is a halogenated picolinamide derivative featuring a 6-fluoro substituent on the pyridine ring, an N-methyl carboxamide at the 2-position, and a piperazin-1-yl group at the 5-position [1]. With a molecular formula of C₁₁H₁₅FN₄O and a molecular weight of 238.26 g/mol, this compound is supplied as a research-grade intermediate (typical purity ≥98%) for medicinal chemistry applications . Its structural architecture places it at the intersection of two biologically validated pharmacophore classes: fluorinated picolinamides, which have been explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and kinase-targeting scaffolds, and N-arylpiperazine-containing ligands, which have demonstrated nanomolar affinity for serotonin receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C) [2][3]. The compound is commercially available from multiple building-block suppliers, including as a dihydrochloride salt form (CAS 2589531-86-0) that may offer enhanced aqueous solubility for biological assays [4].

Why In-Class Picolinamide Analogs Cannot Substitute for 6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide in Focused Lead Optimization


The picolinamide scaffold tolerates a broad range of substitutions that produce divergent pharmacological profiles, making simple analog substitution scientifically unsound. The 6-fluoro substituent in this compound is not a passive replacement for hydrogen or other halogens: fluorine at the 6-position of the pyridine ring predictably alters the electron-deficient character of the aromatic system, modulates the pKa of the adjacent carboxamide, and introduces a site for potential halogen-bonding interactions with target proteins that is absent in the des-fluoro analog N-methyl-5-(piperazin-1-yl)picolinamide [1]. In picolinamide-derived 11β-HSD1 inhibitors, the introduction of electron-withdrawing substituents on the pyridine ring has been shown to shift inhibitory potency by orders of magnitude [2]. Furthermore, the N-methyl carboxamide distinguishes this compound from the primary amide analog 5-(piperazin-1-yl)picolinamide, altering hydrogen-bonding capacity (2 H-bond donors vs. 3) and conformational preferences around the amide bond . Substitution with chlorine (e.g., 6-chloro-N-methyl-5-(piperazin-1-yl)picolinamide) introduces a larger, more lipophilic halogen with distinct steric and electronic properties that will alter target binding and metabolic profiles in ways that are not interchangeable with fluorine [3].

Quantitative Differentiation Evidence for 6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide Against Closest Structural Analogs


Fluorine-Induced Electronic Modulation at the Pyridine 6-Position: Acidity and Hydrogen-Bonding Shifts Relative to the Des-Fluoro Analog

The 6-fluoro substitution on the pyridine ring introduces a strong electron-withdrawing effect that is absent in the des-fluoro comparator N-methyl-5-(piperazin-1-yl)picolinamide (CAS 2259835-10-2). Using the Hammett substituent constant as a quantitative electronic descriptor, fluorine at the 6-position (ortho to the carboxamide) carries a σₘ value of +0.34, while hydrogen carries a σₘ value of 0.00. This electronic withdrawal is predicted to lower the pKa of the adjacent carboxamide N–H proton, increasing its hydrogen-bond donor strength. In structurally related 6-substituted picolinamide 11β-HSD1 inhibitors, replacement of 6-H with 6-F produced a 5- to 20-fold shift in enzymatic IC₅₀, depending on the complementary substitution pattern [1]. This class-level inference indicates that the 6-fluoro group in the target compound is a critical pharmacophoric element, not a passive substitution, and that the des-fluoro analog cannot be assumed to maintain target engagement levels.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Predicted Lipophilicity and Metabolic Stability Differentiation: 6-Fluoro vs. 6-Chloro and 6-H Analogs

The 6-fluoro substituent provides a calculated lipophilicity increase that balances metabolic stability with solubility, distinguishing this compound from both the more lipophilic 6-chloro analog and the less lipophilic des-fluoro analog. Computed logP values (XLogP3) reveal a stepwise lipophilicity gradient: the des-fluoro analog N-methyl-5-(piperazin-1-yl)picolinamide has XLogP3 ≈ -0.1; the 6-fluoro target compound is predicted at XLogP3 ≈ +0.1 to +0.3 (Δ ≈ +0.2–0.4 units vs. 6-H); the 6-chloro analog is predicted at XLogP3 ≈ +0.5 to +0.8 (Δ ≈ +0.4–0.7 units vs. 6-F) . This is significant because fluorine, unlike chlorine, is resistant to oxidative metabolism via CYP450-mediated aromatic hydroxylation due to the strength of the C–F bond (~485 kJ/mol vs. ~339 kJ/mol for C–Cl). In picolinamide-based drug discovery, this has translated to improved metabolic stability for 6-fluoro derivatives compared to both 6-H and 6-Cl congeners, a trend well-documented across medicinal chemistry campaigns [1].

ADME Drug Metabolism Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation: Impact on Aqueous Solubility and Formulation Flexibility via Salt Form Availability

The target compound is commercially available in both free-base form (CAS 2589531-50-8, MW 238.26) and as the dihydrochloride salt (CAS 2589531-86-0, MW 311.18, containing two HCl equivalents) [1][2]. This dual-form availability provides a direct formulation advantage over the des-fluoro analog N-methyl-5-(piperazin-1-yl)picolinamide, which is available as the monohydrochloride salt (CAS 2589531-47-3, MW 256.73, one HCl equivalent) . The dihydrochloride salt of the fluoro compound provides two protonation sites (piperazine N4 and piperazine N1), yielding a predicted aqueous solubility enhancement over the free base of approximately 10- to 100-fold in the pH range 1.0–4.0, based on the Henderson-Hasselbalch equation for dibasic compounds [3]. The monohydrochloride salt of the des-fluoro analog provides only one protonation equivalent, limiting its maximum solubility enhancement. For biological assays requiring high compound concentrations (e.g., SPR, ITC, high-concentration cellular assays), this difference can be the determining factor in whether an experiment is technically feasible.

Preformulation Salt Selection Biopharmaceutics

Recommended Application Scenarios for 6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide Based on Quantitative Differentiation Evidence


PARP1-Selective Inhibitor Lead Optimization: Halogen Scanning of the Picolinamide 6-Position

For medicinal chemistry teams developing next-generation PARP1-selective inhibitors, this compound serves as a critical fluoro-scanning probe for the picolinamide 6-position. The evidence indicates that the 6-fluoro substituent provides an optimal balance of lipophilicity (XLogP3 ≈ +0.1–0.3) and metabolic stability (C–F BDE ~485 kJ/mol) compared to both the 6-H and 6-Cl analogs. Procurement of all three analogs (6-H, 6-F, 6-Cl) enables a systematic halogen-scanning SAR study where the 6-fluoro compound is predicted to demonstrate superior combined properties: retained or enhanced target potency (via electronic effects), improved cell permeability over 6-H, and reduced CYP450-mediated clearance compared to 6-Cl [1][2].

Fragment-Based or Structure-Based Drug Design: Piperazine-Picolinamide Core with Enhanced Crystallization Properties

The 6-fluoro substitution introduces a heavy atom (fluorine) at a position amenable to X-ray crystallographic phasing and cryo-EM structural determination of protein-ligand complexes. For structural biology groups engaged in fragment-based drug discovery (FBDD) or co-crystallization studies of PARP1 or 11β-HSD1 with picolinamide ligands, the 6-fluoro atom provides anomalous scattering signal that can aid in unambiguous pose assignment in electron density maps. The dihydrochloride salt form (CAS 2589531-86-0) further facilitates co-crystallization trials by enabling high-concentration soaking or co-crystallization conditions in aqueous buffers (pH 4.0–7.0) without DMSO artifacts [3].

Serotonin Receptor Subtype Selectivity Profiling: 5-HT₂C vs. 5-HT₂A Bias Assessment

Given the established nanomolar 5-HT receptor affinity of picolinamide-arylpiperazine hybrids (e.g., compound 3s with Ki = 0.8 nM at 5-HT₂C), this compound can serve as a probe to assess the impact of 6-fluoro substitution on serotonin receptor subtype selectivity [4]. The fluorine atom, strategically positioned on the picolinamide core, is predicted to modulate the electron density of the pyridine ring that engages in π-π stacking with receptor aromatic residues, potentially shifting the 5-HT₂C/5-HT₂A selectivity ratio. Procurement of this compound alongside the des-fluoro analog enables a direct, controlled comparison of subtype bias attributable to the 6-fluoro group alone.

In Vitro ADME Panel Compound: Assessing Fluorine Effects on Microsomal Stability in a Picolinamide Series

For DMPK scientists building structure-metabolism relationship (SMR) datasets, this compound is ideally suited as a reference standard for quantifying the metabolic stability advantage conferred by 6-fluoro substitution in picolinamide scaffolds. A head-to-head liver microsome stability assay (human and rodent) comparing this compound with N-methyl-5-(piperazin-1-yl)picolinamide (6-H analog) and 6-chloro-N-methyl-5-(piperazin-1-yl)picolinamide would directly test the class-level prediction that C–F bonds resist oxidative metabolism more effectively than C–H or C–Cl bonds. The physicochemical evidence (σₘ = +0.34, reduced electron density at the pyridine 6-position) further predicts reduced susceptibility to epoxidation-mediated metabolism [5].

Quote Request

Request a Quote for 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.